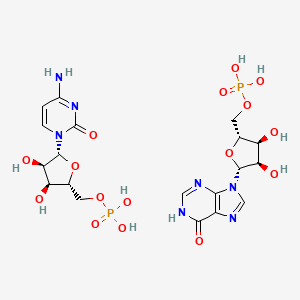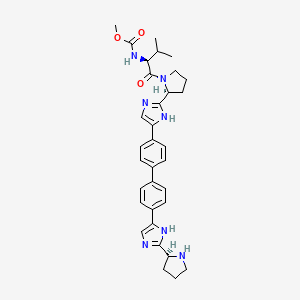
Methyl 2-(4-ethylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activities : A study identified phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, from the leaves of Eucommia ulmoides Oliv. These compounds exhibited inhibitory effects on LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).
Catalysis in Chemical Production : Methyl propanoate, a related compound, has been the subject of research for its role in catalysis. A study described a highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene (Clegg et al., 1999).
Production of Chemical Precursors : Research into Baeyer-Villiger monooxygenases revealed their ability to produce methyl propanoate, an important precursor for polymethyl methacrylates (van Beek et al., 2014).
Electrochemical Applications : A study explored the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates, which are structurally related to Methyl 2-(4-ethylphenyl)propanoate (Esteves et al., 2005).
Herbicide Development : Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate (dichlofop-methyl), a selective herbicide for wild oat control in wheat, illustrates the use of this compound class in agriculture (Shimabukuro et al., 1978).
Chemical Synthesis : Synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid highlights the compound's role in complex chemical syntheses (Dan-shen, 2009).
Eigenschaften
IUPAC Name |
methyl 2-(4-ethylphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-10-5-7-11(8-6-10)9(2)12(13)14-3/h5-9H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKIAVWAYVUSEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-ethylphenyl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)



